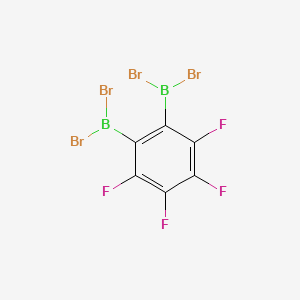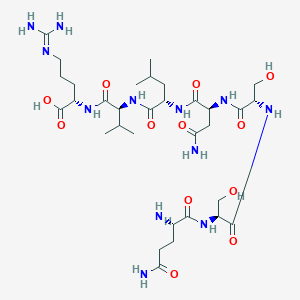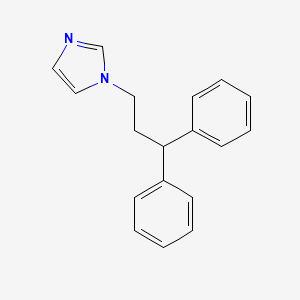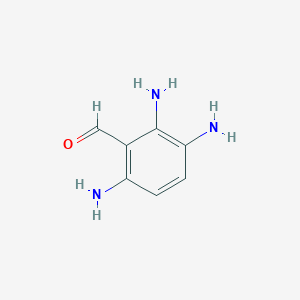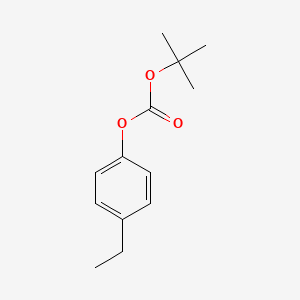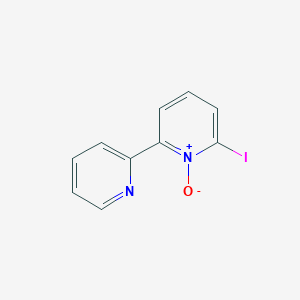
2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine typically involves the iodination of a pyridine derivative followed by oxidation. Common reagents used in the synthesis may include iodine, oxidizing agents like hydrogen peroxide or potassium permanganate, and solvents such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized pyridine derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-1-oxo-6-(pyridin-3-yl)-1lambda~5~-pyridine
- 2-Iodo-1-oxo-6-(pyridin-4-yl)-1lambda~5~-pyridine
- 2-Bromo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine
Uniqueness
2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the iodine atom and the oxo group at specific positions on the pyridine ring can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
205052-96-6 |
|---|---|
Molecular Formula |
C10H7IN2O |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
2-iodo-1-oxido-6-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H7IN2O/c11-10-6-3-5-9(13(10)14)8-4-1-2-7-12-8/h1-7H |
InChI Key |
HUAGORCTUZDDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=[N+](C(=CC=C2)I)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


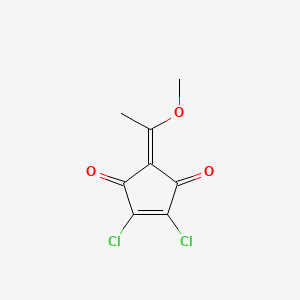
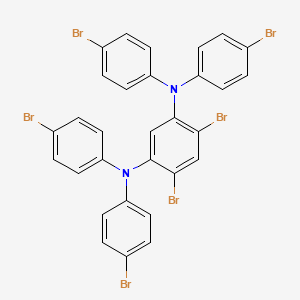
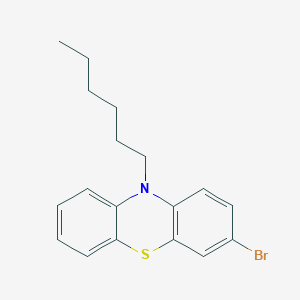
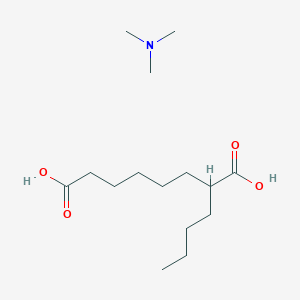
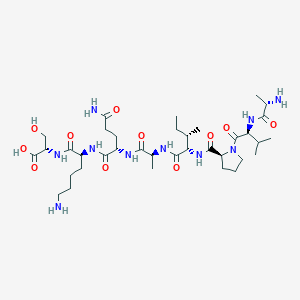
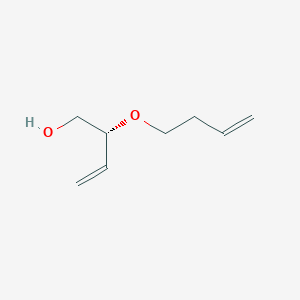
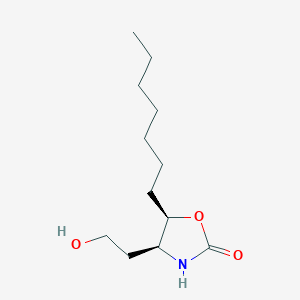
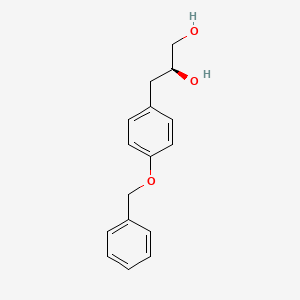
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
